
(Z)-5-(4-(Benzyloxy)phenyl)thiophene-2-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-(4-(Benzyloxy)phenyl)thiophene-2-carbaldehyde oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This particular compound features a thiophene ring, a benzyloxyphenyl group, and an oxime functional group, making it a molecule of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(4-(Benzyloxy)phenyl)thiophene-2-carbaldehyde oxime typically involves the following steps:
-
Formation of the Aldehyde Intermediate: : The synthesis begins with the preparation of 5-(4-(benzyloxy)phenyl)thiophene-2-carbaldehyde. This can be achieved through a Vilsmeier-Haack reaction, where a thiophene derivative is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
-
Oxime Formation: : The aldehyde intermediate is then converted to the oxime by reacting it with hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base such as pyridine. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as peracids (e.g., m-chloroperbenzoic acid) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Nitrile Oxides: From oxidation of the oxime.
Amines: From reduction of the oxime.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(4-(Benzyloxy)phenyl)thiophene-2-carbaldehyde oxime is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its functional groups that allow for diverse chemical modifications.
Mechanism of Action
The mechanism of action of (Z)-5-(4-(Benzyloxy)phenyl)thiophene-2-carbaldehyde oxime largely depends on its application. For instance, if used as an acetylcholinesterase reactivator, the oxime group would interact with the inhibited enzyme, restoring its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-(4-Methoxyphenyl)thiophene-2-carbaldehyde oxime: Similar structure but with a methoxy group instead of a benzyloxy group.
(Z)-5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde oxime: Features a hydroxy group, offering different reactivity and solubility properties.
Uniqueness
The presence of the benzyloxy group in (Z)-5-(4-(Benzyloxy)phenyl)thiophene-2-carbaldehyde oxime provides unique steric and electronic properties, influencing its reactivity and interactions in chemical and biological systems. This makes it distinct from its analogs and potentially more suitable for specific applications.
Properties
CAS No. |
2412500-70-8 |
|---|---|
InChI Key |
OKOJQTJHKOLBEC-XDHOZWIPNA-N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methylphenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7691938.png)
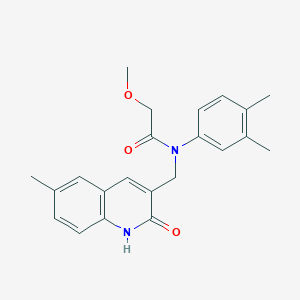
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7691955.png)
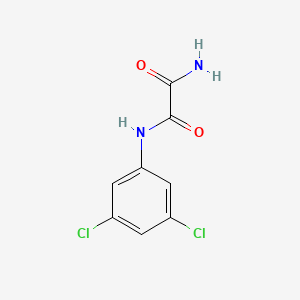
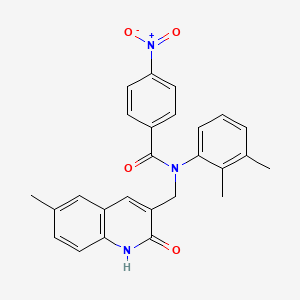
![2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-cyclohexylacetamide](/img/structure/B7691985.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide](/img/structure/B7691992.png)
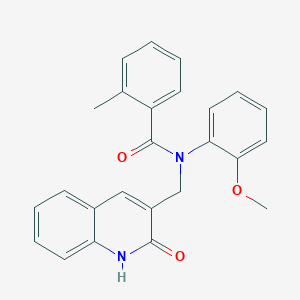
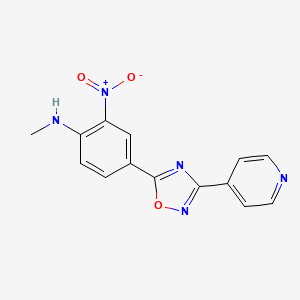
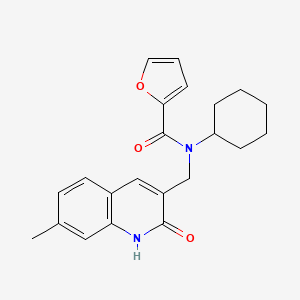
![N-[(Furan-2-YL)methyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitroaniline](/img/structure/B7692018.png)
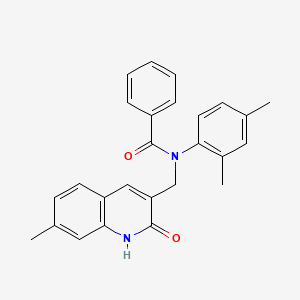
![4-(2-{3-[3-(Propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide](/img/structure/B7692026.png)
![1-[4-ETHOXY-3-(2-FLUOROBENZAMIDO)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B7692031.png)
